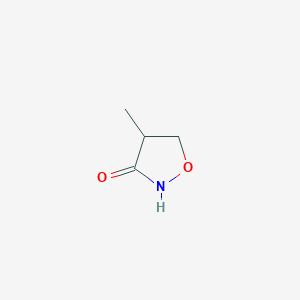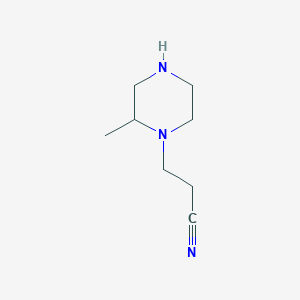
3-(2-Methylpiperazin-1-yl)propanenitrile
Descripción general
Descripción
3-(2-Methylpiperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 153.126597491 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Substances
3-(2-Methylpiperazin-1-yl)propanenitrile and its derivatives are utilized as key synthons in the synthesis of a wide variety of heterocyclic substances. These compounds, such as indolyl-5-amino-2-phenyl-1,2,3-triazoles, have shown promising antimicrobial activities against various microorganisms including Gram-negative bacteria, Gram-positive bacteria, and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Formation of Bipyrazoles and Pyrazolylpyrimidines
Derivatives of this compound are reacted with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, expanding the library of such compounds for further applications in chemistry and pharmaceuticals (Dawood, Farag, & Ragab, 2004).
Antiprotozoal Activity
Certain derivatives containing the N-methylpiperazinyl group exhibit significant antiprotozoal activity. These compounds have been tested against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense, showing promising results and paving the way for potential therapeutic applications (Faist et al., 2013).
Catalysis in Organic Reactions
N-Methylpiperazine-functionalized polyacrylonitrile fiber, a derivative, has been developed to catalyze the Gewald reaction. This catalyst displays excellent recyclability and reusability, contributing to more efficient and sustainable chemical syntheses (Ma et al., 2012).
Drug Development and Molecular Studies
Compounds containing the 2-Methylpiperazin-1-yl moiety, like ASP3026, have been identified as potent inhibitors of specific proteins, relevant in drug development for diseases such as cancer. Understanding polymorphism and solution structures of these compounds through techniques like Raman spectroscopy is crucial for the development of solid formulations (Takeguchi et al., 2015).
Mecanismo De Acción
Target of Action
3-(2-Methylpiperazin-1-yl)propanenitrile, also known as 1-Piperazinepropanenitrile,2-methyl-(9CI), is a chemical compound that has gained significant attention in scientific research due to its potential biological activity
Mode of Action
. This suggests that this compound might interact with its targets by modulating the activity of these neurotransmitters.
Propiedades
IUPAC Name |
3-(2-methylpiperazin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8-7-10-4-6-11(8)5-2-3-9/h8,10H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSNVRRGVQEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667873 | |
| Record name | 3-(2-Methylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-09-7 | |
| Record name | 3-(2-Methylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



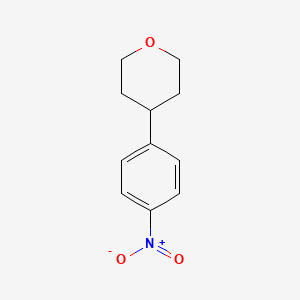
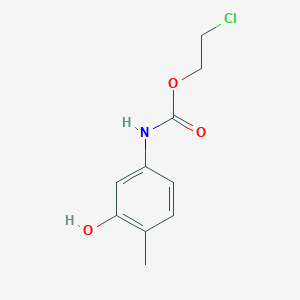
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)
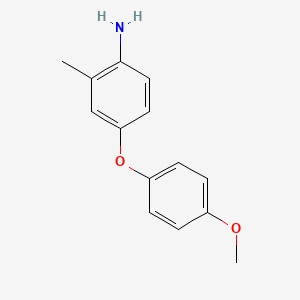

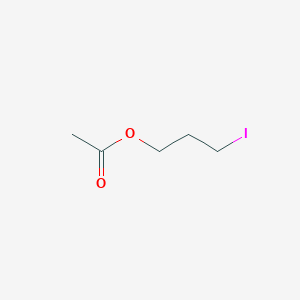
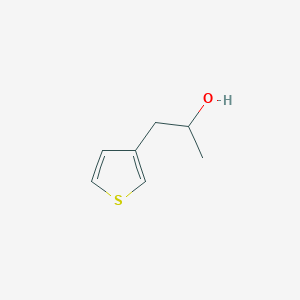


![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)
![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)

